
Tribromochlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromochlorosilane is a chemical compound with the formula Br₃ClSi It is known for its unique structure, consisting of three bromine atoms and one chlorine atom bonded to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tribromochlorosilane can be synthesized through the direct reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting silicon with a mixture of bromine and chlorine gases. This process requires precise control of reaction parameters to maximize yield and purity. The reaction is usually carried out in a reactor designed to handle corrosive gases and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: Tribromochlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions, but the reaction rate can be increased by using acidic or basic catalysts.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as alkoxysilanes, aminosilanes, or thiol-silanes can be formed.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrogen halides (HBr and HCl).
Wissenschaftliche Forschungsanwendungen
Tribromochlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tribromochlorosilane involves its reactivity with nucleophiles and water. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of bromine or chlorine atoms and the formation of new silicon-containing compounds. In hydrolysis reactions, the silicon atom reacts with water to form silanols and hydrogen halides.
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HCl₃Si): A related compound with three chlorine atoms bonded to silicon.
Tribromosilane (HBr₃Si): Similar to tribromochlorosilane but lacks the chlorine atom.
Silicon Tetrachloride (SiCl₄): A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other silicon halides. This makes it valuable for specific applications where tailored reactivity is required.
Eigenschaften
CAS-Nummer |
13465-76-4 |
|---|---|
Molekularformel |
Br3ClSi |
Molekulargewicht |
303.25 g/mol |
IUPAC-Name |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
InChI-Schlüssel |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](Cl)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



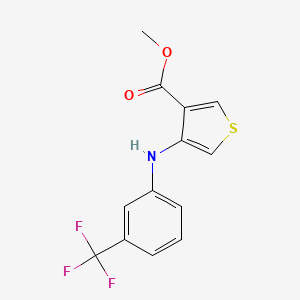
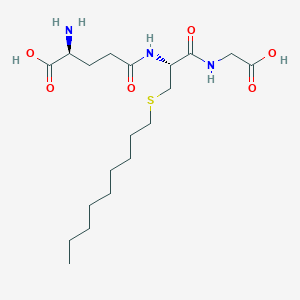

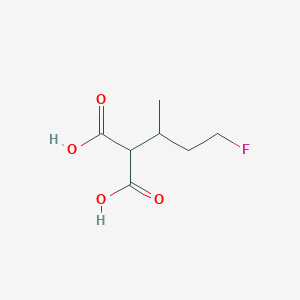
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
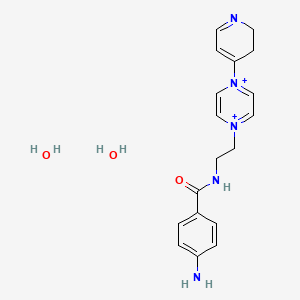
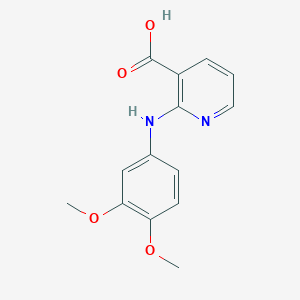
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)
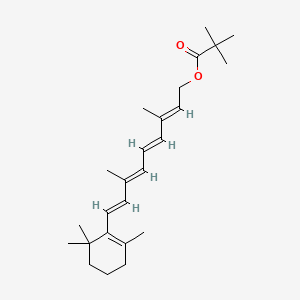
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
